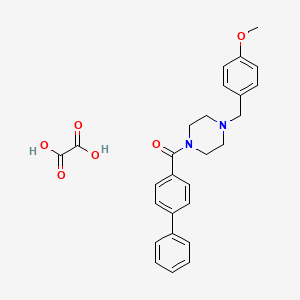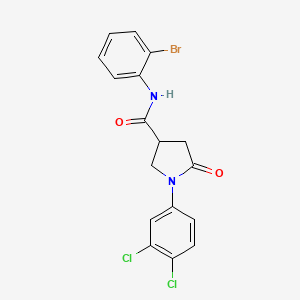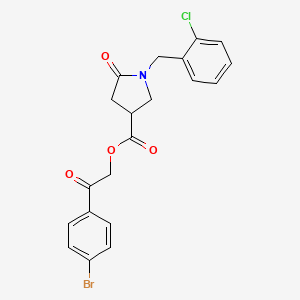![molecular formula C24H32N2O8 B4014448 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate](/img/structure/B4014448.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar compounds often involves multistep chemical reactions, starting from basic bicyclic and piperazine precursors. For instance, compounds with bicyclic structures and piperazine rings have been synthesized through condensation reactions, cycloadditions, and modifications of existing functional groups to achieve the desired molecular framework (Lv et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. These studies reveal the spatial arrangement of atoms within the molecule, crucial for understanding its chemical behavior and interaction with biological targets. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized to confirm its structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically aim to modify specific functional groups to alter the molecule's physical, chemical, or biological properties. For example, the introduction of different substituents on the piperazine ring or modifications of the bicyclic structure can significantly impact the compound's activity as a biological agent. The synthesis and characterization of N-substituted derivatives highlight the diversity of chemical modifications possible (Ranise et al., 1985).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of chemical compounds. These properties are determined by the molecular structure and can influence the compound's suitability for various applications. Studies on related compounds provide insights into how structural elements affect physical properties.
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interactions with biological molecules, are fundamental to their potential applications in drug discovery and other fields. The design, synthesis, and evaluation of derivatives provide valuable information on how changes in the molecular structure can lead to different chemical behaviors and biological activities (Kossakowski et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthesis Approaches : Research efforts have focused on the design and synthesis of novel piperazine derivatives, including chiral piperazines, as highlighted by Nakamura et al. (2006), who developed a novel alicyclic chiral C2-symmetric piperazine from L-proline, demonstrating the utility of such compounds in asymmetric acylation reactions (Nakamura et al., 2006).
Characterization and Structural Analysis : Studies such as those by Sanjeevarayappa et al. (2015) involve the detailed spectroscopic characterization (including LCMS, NMR, and XRD) of piperazine derivatives, providing frameworks for understanding the structural attributes of complex piperazine-based compounds (Sanjeevarayappa et al., 2015).
Biological Activities
Antimicrobial and Anthelmintic Properties : Piperazine derivatives have been evaluated for their antimicrobial and anthelmintic activities, with studies like those conducted by Glinka et al. (1980) and others demonstrating the potential efficacy of these compounds against various bacterial and parasitic infections (Glinka et al., 1980).
Antagonistic Activities on Neuroreceptors : Research by Watanabe et al. (1992) on bicyclic piperazine derivatives indicated potent 5-HT2 receptor antagonist activities, suggesting applications in neurological and psychiatric disorders (Watanabe et al., 1992).
Applications in Drug Development
Enantioselective Reactions : The synthesis of chiral piperazines, as explored by Nakamura et al., implies significant potential in the development of enantioselective catalysts for pharmaceutical synthesis, offering pathways to more effective and specific drug molecules (Nakamura et al., 2006).
Design of Dual-Function Molecules : Efforts to design molecules with dual or multiple biological activities are evident in the synthesis of piperazine derivatives with both antimicrobial and anthelmintic properties, suggesting a strategy for developing multifunctional drugs (Glinka et al., 1980).
Propiedades
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.C2H2O4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-8-6-23(7-9-24)14-18-11-15-4-5-16(18)10-15;3-1(4)2(5)6/h4-5,12-13,15-16,18H,6-11,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVBTWNAJOHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4014373.png)
![3-[(2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4014374.png)

![ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4014389.png)

![2-chloro-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-4,5-difluorobenzamide](/img/structure/B4014394.png)

![10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014412.png)
![ethyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4014424.png)
![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4014438.png)

![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)